![molecular formula C7H6INO B2697892 4-iodo-2H,3H-furo[2,3-b]pyridine CAS No. 1620011-26-8](/img/structure/B2697892.png)
4-iodo-2H,3H-furo[2,3-b]pyridine
Übersicht
Beschreibung
4-iodo-2H,3H-furo[2,3-b]pyridine is a heterocyclic organic compound. It has the molecular formula C7H6INO and a molecular weight of 247.04 . The IUPAC name for this compound is 4-iodo-2,3-dihydrofuro[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of 4-iodo-2H,3H-furo[2,3-b]pyridine consists of a pyridine ring fused with a furan ring, with an iodine atom attached to the 4-position of the pyridine ring .Physical And Chemical Properties Analysis
4-iodo-2H,3H-furo[2,3-b]pyridine is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Cycloisomerization and Asymmetric [4 + 2] Cycloaddition
4-iodo-2H,3H-furo[2,3-b]pyridine: has been investigated in multi-catalytic protocols. One notable study involved a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and the carbonate of 4-hydroxy-2-cyclopentenone. This reaction pathway, which utilizes gold, palladium, and phosphoric acid catalysts, demonstrates the compound’s potential in synthetic chemistry and asymmetric synthesis .
Neurotropic Activity
Research has explored the neurotropic activity of 4-iodo-2H,3H-furo[2,3-b]pyridine . The strength of its anticonvulsant activity was estimated based on the effective dose (ED50) required to prevent the clonic component of corazole-induced convulsions in mice. This suggests a potential role in neurological studies and drug development .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been reported to target tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .
Mode of Action
It is likely that it interacts with its targets, possibly trks, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect the ras/erk, plc-γ, and pi3k/akt pathways, which are associated with the proliferation, differentiation, and survival of cells .
Result of Action
Similar compounds have been known to inhibit the proliferation of certain cell lines .
Eigenschaften
IUPAC Name |
4-iodo-2,3-dihydrofuro[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAADSSBMPFVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-2H,3H-furo[2,3-b]pyridine | |
CAS RN |
1620011-26-8 | |
| Record name | 4-iodo-2H,3H-furo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2697809.png)

![Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2697812.png)
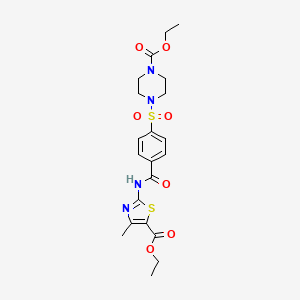
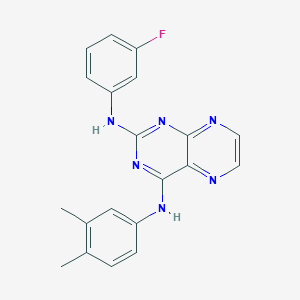
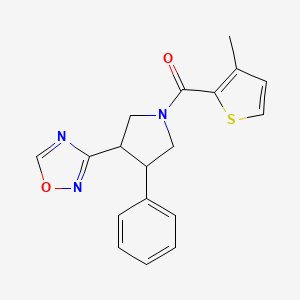

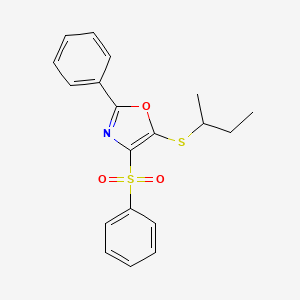


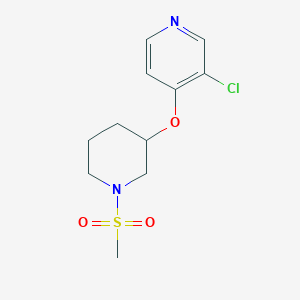
![Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2697827.png)
![4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2697829.png)
